3-(2-ethyl-1H-imidazol-1-yl)benzoic acid
Description
3-(2-Ethyl-1H-imidazol-1-yl)benzoic acid is an aromatic heterocyclic compound featuring a benzoic acid scaffold substituted at the 3-position with a 2-ethylimidazole moiety. The ethyl group at the 2-position of the imidazole ring distinguishes it from analogs with smaller (methyl) or bulkier (propyl) substituents.
Properties
IUPAC Name |
3-(2-ethylimidazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-11-13-6-7-14(11)10-5-3-4-9(8-10)12(15)16/h3-8H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHSVNVIRGULHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethyl-1H-imidazol-1-yl)benzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of continuous flow reactors for the cyclization process. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(2-ethyl-1H-imidazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, benzyl alcohol derivatives, and various substituted imidazole derivatives .
Scientific Research Applications
3-(2-ethyl-1H-imidazol-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-ethyl-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Substituent Variations on the Imidazole Ring
The position and nature of substituents on the imidazole ring significantly influence physicochemical properties and bioactivity. Key analogs include:
Key Observations :
Positional Isomerism on the Benzoic Acid Scaffold
The attachment site of the imidazole to the benzoic acid (ortho, meta, or para) affects electronic properties and intermolecular interactions:
Comparison with Benzimidazole Derivatives
Benzimidazoles, which fuse benzene and imidazole rings (e.g., N-ribosyl-dimethyl benzimidazole in vitamin B₁₂), differ fundamentally from the target compound’s single-bonded structure :
- Bioactivity: Benzimidazoles are renowned for antifungal, antiviral, and anticancer activities , while imidazole-benzoic acid hybrids like this compound are less studied but may share pharmacological relevance due to the imidazole’s metal-coordinating ability .
- Synthetic Complexity : Benzimidazoles often require multi-step syntheses (e.g., condensation of o-phenylenediamine with aldehydes ), whereas imidazole-benzoic acid derivatives may be synthesized via simpler routes .
Pharmacological and Industrial Relevance
- Drug Development : Imidazole-containing compounds are explored as enzyme inhibitors (e.g., indoleamine 2,3-dioxygenase-1 inhibitors ) and antimicrobial agents. The ethyl substituent in the target compound could enhance binding affinity to hydrophobic enzyme pockets.
- Material Science : Imidazole derivatives are used in catalysis and supramolecular chemistry due to their π-π stacking and hydrogen-bonding capabilities .
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